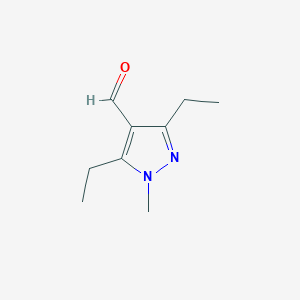
3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H14N2O . It is a solid substance and its molecular weight is 166.22 . The compound is not naturally occurring and is synthesized for various applications .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Vilsmeier-Haack reaction has also been used to synthesize similar compounds .Molecular Structure Analysis
The molecular structure of “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms and three carbon atoms . The compound has two ethyl groups and one methyl group attached to the pyrazole ring, along with a carbaldehyde group .Physical And Chemical Properties Analysis
“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Coordination Chemistry
Pyrazole derivatives are known precursors for various ligands in coordination chemistry. The compound “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” could potentially be used to synthesize ligands like trispyrazolylborate, which are studied for their ability to coordinate with different metals .
Biological Properties
Pyrazoles exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. The specific compound may also possess similar biological activities and could be explored for pharmaceutical applications .
Antifungal Activity
Some pyrazole derivatives have been studied for their antifungal properties. “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” might also be investigated for its potential use as an antifungal agent .
Catalysis
Pyrazole compounds have been used in catalysis; for example, Nano-ZnO has been utilized as a catalyst in the synthesis of pyrazol derivatives. The compound could serve as a substrate or intermediate in catalyzed reactions .
Synthesis of Other Compounds
Pyrazoles are often intermediates in the synthesis of more complex molecules. “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” could be a key intermediate in the synthesis of various organic compounds .
Theoretical and Experimental Chemistry
The structure and chemistry of pyrazoles are subjects of ongoing research using both theoretical and experimental methods. This compound could be used in research studies to better understand the properties and reactions of pyrazoles .
properties
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-7(6-12)9(5-2)11(3)10-8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESWCQFHUDAVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



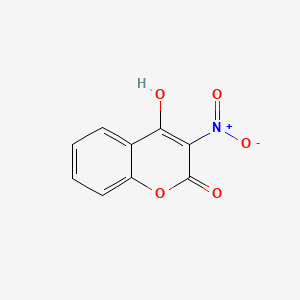
![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
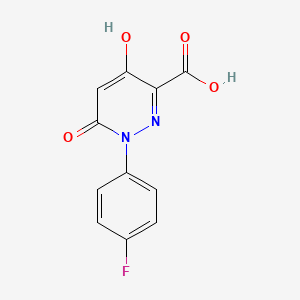
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)
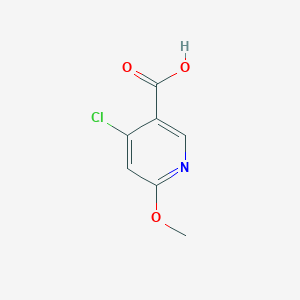
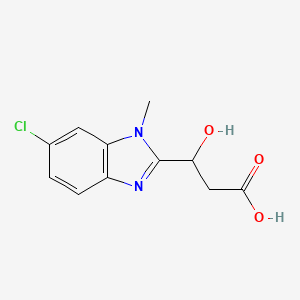
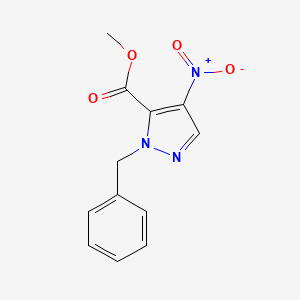
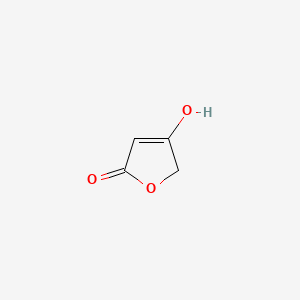
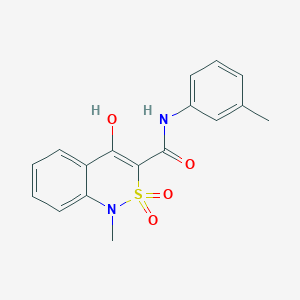
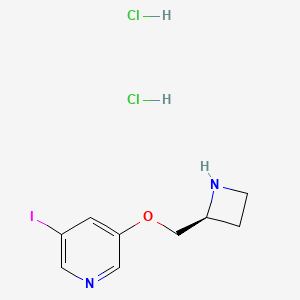
![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)
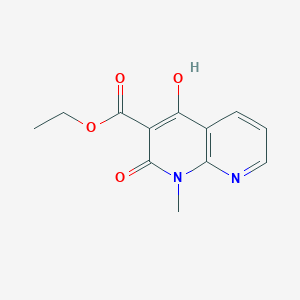
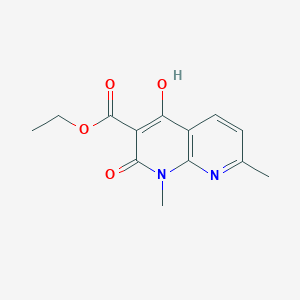
![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)